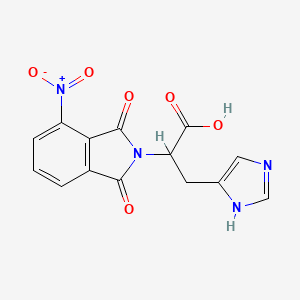![molecular formula C22H26N2O3 B2683119 benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate CAS No. 477847-74-8](/img/structure/B2683119.png)
benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate is a synthetic organic compound with the molecular formula C22H26N2O3 This compound is characterized by its complex structure, which includes a benzyl group, a cyclohexylamino group, and a carbamate moiety
Applications De Recherche Scientifique
1. Catalysis and Synthesis
A significant application of benzyl carbamates is found in the realm of catalysis, where these compounds serve as intermediates or reactants in various synthetic processes. For example, Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation of N-allenyl carbamates have been reported to form piperidine derivatives and oxygen heterocycles with high selectivity and yield (Zhang et al., 2006). Similarly, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for CCR2 antagonists, showcases the utility of carbamates in producing biologically relevant molecules with high enantioselectivity (Campbell et al., 2009).
2. Sustainable Chemistry
The mechanochemical synthesis of carbamates using 1,1′-Carbonyldiimidazole (CDI) as an eco-friendly acylation agent highlights an approach towards sustainable chemistry. This method demonstrates an enhancement in the reactivity of alcohol and carbamoyl-imidazole intermediate under mild conditions, providing a greener alternative for carbamate synthesis (Lanzillotto et al., 2015).
3. Organic Light Emitting Diodes (OLEDs)
In material science, particularly in the development of organic light-emitting diodes (OLEDs), benzyl carbamate derivatives have been explored for their potential as thermally activated delayed fluorescence (TADF) materials. The design and synthesis of such materials aim at achieving high photoluminescence quantum yields, crucial for the efficiency of OLED devices (Rajamalli et al., 2016).
4. Nickel-Catalyzed Reactions
Nickel nanoparticles immobilized over mesoporous SBA-15 have been utilized for efficient carbonylative coupling reactions, including the synthesis of benzyl formates and carbamates from anilines and alkyl halides using CO2. This research underscores the role of carbamates in facilitating novel synthetic routes for the production of valuable chemical products in an environmentally friendly manner (Chongdar et al., 2021).
5. Photocatalysis
The visible-light-mediated carboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids under metal-free conditions represents a novel application of photocatalysis. This process highlights the potential of using benzyl carbamates for direct functionalization of C–H bonds, offering a new avenue for the synthesis of carboxylic acids from readily available substrates and CO2 (Meng et al., 2019).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate typically involves the following steps:
Formation of the Benzyl Carbamate Intermediate: This can be achieved by reacting benzyl chloroformate with an appropriate amine under basic conditions.
Introduction of the Cyclohexylamino Group: The intermediate is then reacted with cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or cyclohexylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry:
Material Science: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism by which benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
- Benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate
- Benzyl N-{4-[(ethylamino)carbonyl]benzyl}carbamate
Comparison:
- Structural Differences: The primary difference lies in the substituent on the amino group (cyclohexyl vs. methyl or ethyl).
- Chemical Properties: These differences can lead to variations in reactivity, solubility, and stability.
- Applications: While similar compounds may share some applications, benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate is unique in its specific interactions and potential uses in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
benzyl N-[[4-(cyclohexylcarbamoyl)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(24-20-9-5-2-6-10-20)19-13-11-17(12-14-19)15-23-22(26)27-16-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,20H,2,5-6,9-10,15-16H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRPJTUDBDXTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-oxo-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}propyl)prop-2-enamide](/img/structure/B2683036.png)
![4-((2,4-dioxo-1-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2683039.png)
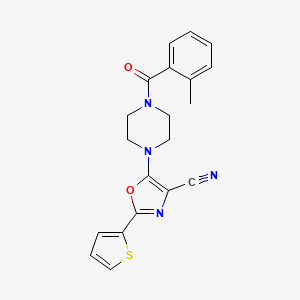
![N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2683042.png)
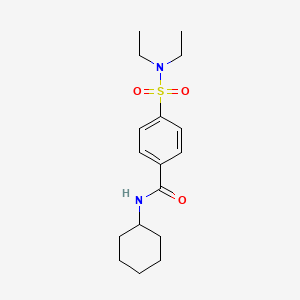
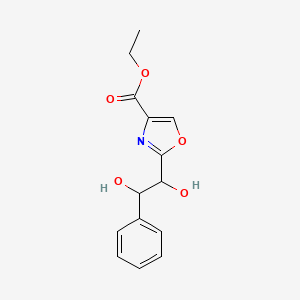

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2683046.png)
![N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2683047.png)
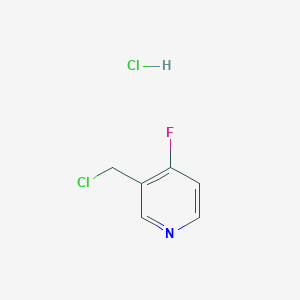
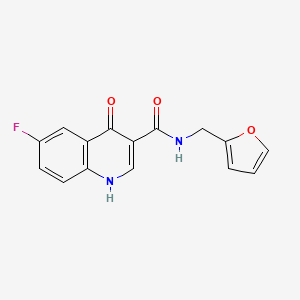
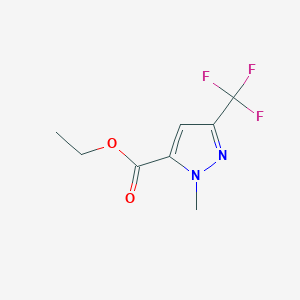
![1-(4-Methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2683057.png)
